Superior Binding Affinity for α7 nAChR
PHA-543613 demonstrates a Ki of 8.8 nM for the α7 nAChR . This affinity is higher than that of several other commonly used orthosteric α7 agonists. For instance, PNU-282987 has a reported Ki of 26 nM for the rat α7 nAChR [1], and SEN-12333 has a Ki of 260 nM . This difference in primary target affinity is a critical factor for determining the required concentration range in cellular and biochemical assays.
| Evidence Dimension | Binding Affinity (Ki) at α7 nAChR |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | PNU-282987: 26 nM; SEN-12333: 260 nM |
| Quantified Difference | 3-fold higher affinity than PNU-282987; ~30-fold higher affinity than SEN-12333 |
| Conditions | Radioligand binding assays using recombinant α7 nAChR |
Why This Matters
Higher affinity allows for the use of lower compound concentrations to achieve target engagement, reducing the potential for off-target effects and compound precipitation in experimental systems.
- [1] NCATS Inxight Drugs. PNU-282987 Summary. Accessed 2026. View Source
